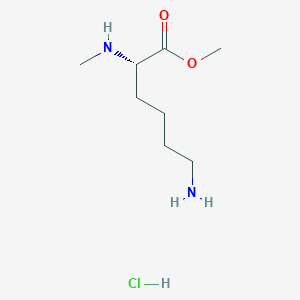
4-Octyl-N,N-diphenylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Octyl-N,N-diphenylaniline is an organic compound with the molecular formula C26H31N. It is a derivative of diphenylamine, where the nitrogen atom is bonded to an octyl group and two phenyl groups. This compound is known for its applications in various fields, including organic electronics and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octyl-N,N-diphenylaniline typically involves the alkylation of diphenylamine with an octyl halide. One common method is the reaction of diphenylamine with 1-bromooctane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
4-Octyl-N,N-diphenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone imines.
Reduction: Reduction reactions can convert it back to the parent amine.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products Formed
Oxidation: Quinone imines.
Reduction: Parent amine (diphenylamine).
Substitution: Halogenated or nitrated derivatives of this compound.
科学的研究の応用
4-Octyl-N,N-diphenylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
作用機序
The mechanism of action of 4-Octyl-N,N-diphenylaniline involves its interaction with molecular targets through its amine and phenyl groups. It can participate in electron transfer reactions, forming radical cations that can further react with other molecules. These interactions are crucial in its applications in organic electronics, where it acts as a charge transport material .
類似化合物との比較
Similar Compounds
- 4-Methoxy-N,N-diphenylaniline
- 4-Iodo-N,N-diphenylaniline
- Tris(4-methylphenyl)amine
- Tris(4-bromophenyl)amine
Uniqueness
4-Octyl-N,N-diphenylaniline is unique due to the presence of the octyl group, which imparts specific solubility and electronic properties. This makes it particularly suitable for applications in organic electronics, where solubility and charge transport are critical factors .
特性
CAS番号 |
850354-75-5 |
|---|---|
分子式 |
C26H31N |
分子量 |
357.5 g/mol |
IUPAC名 |
4-octyl-N,N-diphenylaniline |
InChI |
InChI=1S/C26H31N/c1-2-3-4-5-6-9-14-23-19-21-26(22-20-23)27(24-15-10-7-11-16-24)25-17-12-8-13-18-25/h7-8,10-13,15-22H,2-6,9,14H2,1H3 |
InChIキー |
FLEUUZRRKOYSFV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


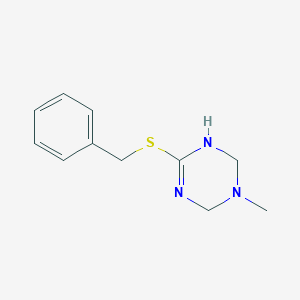

![[(1R,3S)-3-[(9-phenylfluoren-9-yl)amino]cyclopentyl]methanol](/img/structure/B13141413.png)
![1-Hydroxy-4-[(2-hydroxyethyl)amino]anthraquinone](/img/structure/B13141414.png)

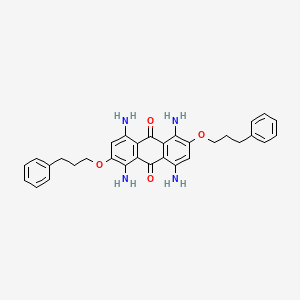
![(R)-7-Azaspiro[3.5]nonan-1-amine 2hcl](/img/structure/B13141424.png)
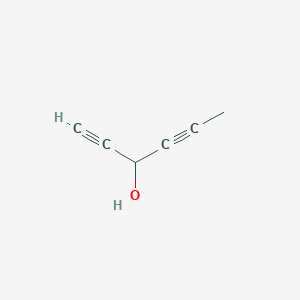
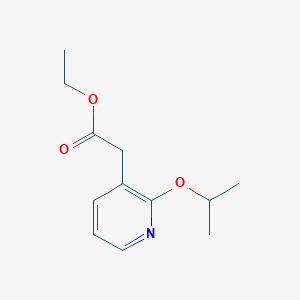
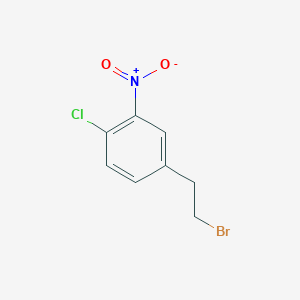
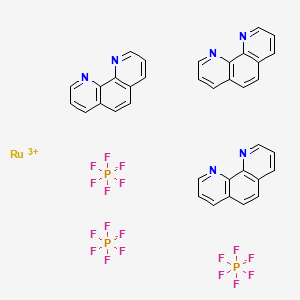
![1-Amino-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13141456.png)
